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molecular formula C18H19N3O B1196698 8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one CAS No. 129299-72-5

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one

Cat. No. B1196698
M. Wt: 293.4 g/mol
InChI Key: AEKQMJRJRAHOAP-UHFFFAOYSA-N
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Patent
US06013653

Procedure details

(+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-on (100 g) was suspended in the mixture of ethanol (300 ml) and deionized water (300 ml), and 6 N hydrochloric acid (100 ml) was added thereto at an interior temperature of not less than 30° C. After the addition thereof, it was heated to an interior temperature of 65~75° C. and the precipitated crystals were dissolved. After the dissolution, it was clarified by filtration, and the filtration vessel and so forth were washed with 200 ml of deionized water. The filtrate and the washings was combined, cooled to a temperature of not higher than 10° C., and the precipitated crystals were collected by filtration, washed with water, and dried to obtain (+)8,9-dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one·hydrochloride as white crystals.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]2[C:11](=[O:22])[CH:12]([CH2:15][C:16]3[N:17]=[CH:18][NH:19][C:20]=3[CH3:21])[CH2:13][CH2:14][C:3]=12.C(O)C.[ClH:26]>O>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]2[C:11](=[O:22])[CH:12]([CH2:15][C:16]3[N:17]=[CH:18][NH:19][C:20]=3[CH3:21])[CH2:13][CH2:14][C:3]=12.[ClH:26] |f:4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C2N(C3=CC=CC=C13)C(C(CC2)CC=2N=CNC2C)=O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at an interior temperature of not less than 30° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
it was heated to an interior temperature of 65~75° C.
DISSOLUTION
Type
DISSOLUTION
Details
the precipitated crystals were dissolved
DISSOLUTION
Type
DISSOLUTION
Details
After the dissolution, it
FILTRATION
Type
FILTRATION
Details
was clarified by filtration
WASH
Type
WASH
Details
the filtration vessel and so forth were washed with 200 ml of deionized water
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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